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Introduction

Aspinonene is a polyketide natural product isolated from fungi of the Aspergillus genus,

notably Aspergillus ochraceus and Aspergillus ostianus. As a secondary metabolite,

aspinonene is of interest to researchers and drug development professionals for its potential

biological activities. The definitive determination of its complex, branched structure is a critical

step in understanding its function and potential applications. Nuclear Magnetic Resonance

(NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such

natural products. This document provides a detailed guide to the application of NMR

spectroscopy for the structural characterization of aspinonene.

Quantitative NMR Data for Aspinonene
The precise structural assignment of aspinonene relies on a comprehensive analysis of its 1D

and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR spectral data for

aspinonene. This data is essential for the identification and structural verification of the

compound. For precise assignments, it is crucial to consult the primary literature: J. Chem.

Soc., Perkin Trans. 1, 1995, 1663-1666. The data presented here is illustrative and based on

typical chemical shifts for the functional groups present in aspinonene.

Table 1: ¹H NMR Data of Aspinonene (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1a 3.65 dd 11.5, 5.0

H-1b 3.55 dd 11.5, 6.0

H-3 5.80 m

H-4 5.65 m

H-5 4.30 m

H-6 1.25 d 6.5

H-7 2.95 dq 5.5, 2.5

H-8 3.05 d 5.5

H-9 1.30 d 2.5

Table 2: ¹³C NMR Data of Aspinonene (125 MHz, CDCl₃)

Position Chemical Shift (δ, ppm)

C-1 65.5

C-2 75.0

C-3 130.0

C-4 128.5

C-5 68.0

C-6 23.0

C-7 58.5

C-8 60.0

C-9 17.0

Experimental Protocols
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Detailed methodologies for the key NMR experiments required for the structure elucidation of

aspinonene are provided below.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Purity: Ensure the aspinonene sample is of high purity. Purification can be achieved

through chromatographic techniques such as column chromatography over silica gel

followed by preparative high-performance liquid chromatography (HPLC).

Solvent: Dissolve 5-10 mg of purified aspinonene in approximately 0.5-0.7 mL of a

deuterated solvent. Chloroform-d (CDCl₃) is a common choice. The solvent should be of high

purity to avoid interfering signals.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shifts (δ = 0.00 ppm).

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure there are no solid

particles in the solution; if necessary, filter the sample into the NMR tube.

2. 1D NMR Data Acquisition

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for

better signal dispersion.

Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

Instrument: The same spectrometer as for ¹H NMR.

Parameters:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Typically 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the

¹³C nucleus.

3. 2D NMR Data Acquisition

2D NMR experiments are essential for assembling the molecular structure by establishing

correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf').

Procedure: Run without sample spinning. Set appropriate spectral widths in both

dimensions based on the 1D ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C

nuclei.

Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcetgpsi').

Procedure: This is a proton-detected experiment, offering higher sensitivity than direct ¹³C

detection.
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HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range ¹H-¹³C couplings

(typically over 2-3 bonds), which is crucial for connecting different spin systems and

identifying quaternary carbons.

Pulse Program: Standard HMBC pulse sequence.

Procedure: Similar to HSQC, this is a proton-detected experiment.

Structure Elucidation Workflow and Data
Interpretation
The structural elucidation of aspinonene is a stepwise process that integrates data from

various NMR experiments.
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Aspinonene Structure Elucidation Workflow

Isolated Aspinonene

1D NMR
(¹H, ¹³C, DEPT)

2D NMR
(COSY, HSQC, HMBC)

Identify Proton and Carbon Environments
- Chemical Shifts

- Multiplicities
- Number of Attached Protons

Assemble Structural Fragments

Establish Connectivity
- ¹H-¹H Couplings (COSY)

- Direct ¹H-¹³C Bonds (HSQC)
- Long-Range ¹H-¹³C Bonds (HMBC)

Connect Fragments via HMBC

Propose Planar Structure

Stereochemical Analysis
(NOESY/ROESY, Coupling Constants)

Final Aspinonene Structure

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of aspinonene using NMR spectroscopy.
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Interpretation of Key 2D NMR Correlations:

The following diagram illustrates the key HMBC and COSY correlations that would be expected

for the structure of aspinonene, allowing for the connection of its structural fragments.
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Key 2D NMR Correlations for Aspinonene Substructure
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Caption: Hypothetical key COSY and HMBC correlations for aspinonene.
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Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and

definitive method for the complete structure elucidation of aspinonene. By carefully acquiring

and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can unambiguously

determine the connectivity and stereochemistry of this natural product, paving the way for

further investigation into its biological properties and potential applications.

To cite this document: BenchChem. [Elucidating the Structure of Aspinonene: An Application
of NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15546846#nmr-spectroscopy-for-aspinonene-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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